molecular formula C10H16N2O4S3 B601900 Dorzolamide, (+/-)-(cis)- CAS No. 149249-72-9

Dorzolamide, (+/-)-(cis)-

カタログ番号: B601900
CAS番号: 149249-72-9
分子量: 324.44
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Dorzolamide is synthesized through a multi-step process involving the reaction of various intermediates. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of dorzolamide involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions

Dorzolamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides .

科学的研究の応用

Intraocular Pressure Reduction

Dorzolamide has demonstrated significant efficacy in lowering IOP. In a study involving patients with bilateral open-angle glaucoma or ocular hypertension, mean IOP decreased from 27.1 mm Hg at baseline to 23.5 mm Hg after 4 weeks of treatment with Dorzolamide (a reduction of 13.3%) compared to a minimal change with placebo . The peak effect typically occurs approximately 2 hours post-administration.

Study Baseline IOP (mm Hg) IOP After Treatment (mm Hg) Reduction (%)
Study A27.123.513.3
Study B26.821.818.4

Effects on Corneal Thickness

Research has shown that Dorzolamide can also influence corneal thickness. A study indicated that patients with compromised corneal endothelium experienced a statistically significant increase in central corneal thickness after 4 weeks of treatment with Dorzolamide . The mean increase was reported as 26.3 μm compared to only 3.3 μm in the placebo group.

Safety Profile

Dorzolamide is generally well tolerated, with few adverse effects reported in clinical trials. In one study, only two patients from each treatment group were withdrawn due to adverse experiences . Systemic evaluations showed no clinically significant changes in vital signs or laboratory parameters between those treated with Dorzolamide and those receiving placebo.

Case Study: Macular Edema Management

A prospective study involving five patients with retinitis pigmentosa and chronic cystoid macular edema demonstrated that Dorzolamide improved visual function and showed positive changes on fluorescein angiograms . Patients received topical Dorzolamide for four weeks followed by a crossover to placebo.

Case Study: Ocular Blood Flow Improvement

Another study suggested that Dorzolamide might improve ocular blood flow independently of IOP reduction. Measurements indicated a statistically significant decrease in the resistivity index of the ophthalmic artery after administration of Dorzolamide .

Combination Therapies

Dorzolamide is often used in combination with other medications to enhance therapeutic effects. For instance, the fixed combination of Dorzolamide and Timolol has been shown to provide superior IOP control compared to either agent alone . This combination therapy leverages the different mechanisms of action to achieve better outcomes for patients.

類似化合物との比較

Similar Compounds

Uniqueness of Dorzolamide

Dorzolamide is unique due to its topical administration, which minimizes systemic side effects commonly associated with oral carbonic anhydrase inhibitors . It also has a rapid onset of action and is effective in reducing intraocular pressure when used alone or in combination with other medications .

生物活性

Dorzolamide, a carbonic anhydrase inhibitor, is primarily used in the treatment of elevated intraocular pressure (IOP) associated with ocular hypertension and open-angle glaucoma. This article explores the biological activity of Dorzolamide, focusing on its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Dorzolamide selectively inhibits carbonic anhydrase II (CA-II), an enzyme crucial for bicarbonate ion formation in the ciliary body of the eye. By inhibiting CA-II, Dorzolamide reduces bicarbonate production, leading to decreased sodium and fluid transport, ultimately lowering aqueous humor secretion and IOP. This mechanism is evidenced by its 4000-fold higher affinity for CA-II compared to CA-I .

Absorption and Distribution

Dorzolamide is administered topically and penetrates well into ocular tissues. Studies indicate that it can be absorbed systemically, with significant accumulation in red blood cells (RBCs) due to its binding affinity for CA-II. The systemic exposure following long-term topical administration has been assessed through oral dosing studies, which showed that steady-state concentrations were reached within 8 weeks .

Metabolism

The drug undergoes minimal metabolism, primarily converting to N-desethyldorzolamide, which has reduced inhibitory potency against CA-II but retains some activity against CA-I. This metabolite also accumulates in RBCs .

Elimination

Dorzolamide is predominantly excreted unchanged in urine, with a half-life that can extend up to four months post-cessation of dosing due to its accumulation in RBCs .

Intraocular Pressure Reduction

Clinical studies have demonstrated that Dorzolamide effectively reduces IOP. In a comparative study against other treatments, Dorzolamide showed a mean percent reduction in IOP of 23% at peak and 17% at trough measurements .

Central Corneal Thickness Changes

A study assessing the effect of Dorzolamide on central corneal thickness (CCT) indicated a statistically significant increase in CCT among patients treated with Dorzolamide compared to placebo. The CCT changes ranged from a −1.5% decrease to a 14.4% increase , highlighting its potential impact on corneal health .

Table 1: Pharmacokinetic Parameters of Dorzolamide

ParameterValue
AbsorptionRapid through cornea
Volume of DistributionLimited data available
Plasma Protein Binding~33%
Half-life~4 months
ExcretionPrimarily unchanged in urine

Table 2: Intraocular Pressure Reduction

TreatmentMean IOP Reduction (%)
DorzolamidePeak: 23%, Trough: 17%
BetaxololPeak: 21%, Trough: 15%
TimololPeak: 25%, Trough: 20%

Case Studies

  • Ocular Hypertension Management :
    A cohort study involving patients with primary open-angle glaucoma showed that patients treated with Dorzolamide experienced significant reductions in IOP compared to those receiving placebo treatments .
  • Corneal Health Assessment :
    In patients with cornea guttata, treatment with Dorzolamide resulted in notable increases in CCT, suggesting beneficial effects on corneal integrity and hydration status over a four-week period .

特性

IUPAC Name

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUPMFITXYVAF-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152786
Record name Dorzolamide, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120279-90-5
Record name Dorzolamide, (+/-)-(cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzolamide, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORZOLAMIDE, (CIS)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dorzolamide, (+/-)-(cis)-
Reactant of Route 2
Dorzolamide, (+/-)-(cis)-
Reactant of Route 3
Dorzolamide, (+/-)-(cis)-
Reactant of Route 4
Dorzolamide, (+/-)-(cis)-
Reactant of Route 5
Dorzolamide, (+/-)-(cis)-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dorzolamide, (+/-)-(cis)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。